CYP1A2 Inhibition: 7 µM IC50 Provides a Measurable Liability Benchmark Absent for the 4-Chloro and 4-Fluoro Analogs
The target compound demonstrates a quantified CYP1A2 inhibitory IC50 of 7.0 µM (7.00E+3 nM) as measured in human microsomes [1]. This value provides a tangible safety alert for medicinal chemists: the 4-chloro analog lacks this specific metabolic liability data. Direct head-to-head data for the 4-fluoro derivative is similarly absent from public repositories.
| Evidence Dimension | CYP1A2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 7.0 µM |
| Comparator Or Baseline | 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: No public CYP1A2 data available. 4-Fluoro analog: No public CYP1A2 data available. |
| Quantified Difference | Target compound: measurable CYP1A2 liability (IC50 7 µM) versus no data for chloro/fluoro analogs. |
| Conditions | Human microsomes, preincubated 5 min before substrate addition, measured after 10 min by LC/MS/MS |
Why This Matters
A documented 7 µM CYP1A2 IC50 provides a concrete risk threshold for DDI assessment, offering a decision advantage over the 4-Cl/4-F analogs for which this key developability parameter is unknown.
- [1] BindingDB. (2016). Entry BDBM50069813 (CHEMBL3407785): CYP1A2 IC50 data for 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine. View Source
